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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Amino-3-nitrophenyl)ethanone, also known as 4-Amino-3-nitroacetophenone, is an

aromatic ketone that holds significance as a versatile intermediate in organic synthesis. Its

molecular structure, featuring an aminophenyl moiety functionalized with a nitro group and an

acetyl group, provides multiple reactive sites for the construction of more complex molecules.

This technical guide provides a comprehensive overview of the structural analysis and

characterization of this compound, including its physicochemical properties, a proposed

synthetic protocol, and detailed methodologies for its spectroscopic analysis. The information

presented herein is intended to serve as a valuable resource for researchers and professionals

engaged in chemical synthesis and drug development.

Physicochemical Properties
The fundamental physicochemical properties of 1-(4-Amino-3-nitrophenyl)ethanone are

summarized in the table below.
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Property Value Reference

CAS Number 1432-42-4 [1][2]

Molecular Formula C₈H₈N₂O₃ [1][2]

Molecular Weight 180.16 g/mol [1][2]
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Appearance Solid

Purity Typically available at ≥95%

Synthesis of 1-(4-Amino-3-nitrophenyl)ethanone
A plausible synthetic route for 1-(4-Amino-3-nitrophenyl)ethanone involves the nitration of 4-

aminoacetophenone. The amino group is first protected by acetylation to direct the nitration to

the position ortho to the amino group and to prevent oxidation of the amino group. The acetyl

protecting group is then removed by hydrolysis to yield the final product.

Step 1: Acetylation Step 2: Nitration Step 3: Hydrolysis

4-Aminoacetophenone 4-Acetamidoacetophenone

Acetic Anhydride,
Pyridine 4-Acetamido-3-nitroacetophenoneHNO₃, H₂SO₄ 1-(4-Amino-3-nitrophenyl)ethanoneAq. HCl, Heat

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 1-(4-Amino-3-nitrophenyl)ethanone.

Experimental Protocol: Synthesis
Step 1: Acetylation of 4-Aminoacetophenone
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-

aminoacetophenone (1 equiv.) in pyridine.

Cool the solution in an ice bath and add acetic anhydride (1.1 equiv.) dropwise with stirring.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 2-3 hours.

Pour the reaction mixture into cold water to precipitate the product.

Collect the solid by vacuum filtration, wash with water, and dry to obtain 4-

acetamidoacetophenone.

Step 2: Nitration of 4-Acetamidoacetophenone

To a flask containing concentrated sulfuric acid, cool it to 0-5 °C in an ice-salt bath.

Slowly add 4-acetamidoacetophenone (1 equiv.) in portions while maintaining the

temperature below 10 °C.

Prepare a nitrating mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric

acid.

Add the nitrating mixture dropwise to the solution of 4-acetamidoacetophenone, ensuring the

temperature does not exceed 10 °C.

After the addition, allow the mixture to stir at room temperature for 1-2 hours.

Pour the reaction mixture onto crushed ice to precipitate the product.

Filter the solid, wash with cold water until the washings are neutral, and dry to yield 4-

acetamido-3-nitroacetophenone.

Step 3: Hydrolysis of 4-Acetamido-3-nitroacetophenone

In a round-bottom flask, suspend 4-acetamido-3-nitroacetophenone (1 equiv.) in a mixture of

ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux for 4-6 hours.

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate

solution) to precipitate the product.

Collect the crude product by filtration, wash with water, and recrystallize from a suitable

solvent (e.g., ethanol/water) to obtain pure 1-(4-amino-3-nitrophenyl)ethanone.

Structural Analysis and Characterization
The structural elucidation of a newly synthesized compound like 1-(4-Amino-3-
nitrophenyl)ethanone is a systematic process involving various spectroscopic techniques.

Synthesized Compound

Purification
(Recrystallization/Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Confirmation

Characterized Compound

Click to download full resolution via product page

Caption: General workflow for the structural characterization of a chemical compound.
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Spectroscopic Data
Disclaimer: Experimental spectroscopic data for 1-(4-Amino-3-nitrophenyl)ethanone is not

readily available in the public domain. The following data is predicted or based on the analysis

of structurally similar compounds and should be used as a reference. Actual experimental

values may vary.

4.1.1 ¹H NMR Spectroscopy

Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration Assignment

~8.5 d 1H H-2

~7.8 dd 1H H-6

~6.8 d 1H H-5

~6.0 br s 2H -NH₂

~2.5 s 3H -COCH₃

4.1.2 ¹³C NMR Spectroscopy

Chemical Shift (δ, ppm) (Predicted) Assignment

~197 C=O

~150 C-4

~135 C-2

~132 C-6

~130 C-3

~120 C-1

~115 C-5

~26 -COCH₃
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4.1.3 Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) (Predicted) Assignment

3450 - 3300 N-H stretch (amine)

3100 - 3000 C-H stretch (aromatic)

2950 - 2850 C-H stretch (aliphatic)

~1680 C=O stretch (ketone)

1620 - 1580 N-H bend (amine)

~1530 and ~1350 N-O stretch (nitro, asymmetric and symmetric)

4.1.4 Mass Spectrometry (MS)

m/z (Predicted) Assignment

180 [M]⁺ (Molecular Ion)

165 [M - CH₃]⁺

134 [M - NO₂]⁺

120 [M - COCH₃ - H]⁺

43 [COCH₃]⁺

Experimental Protocols: Spectroscopy
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second

relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or

more) is typically required.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard like tetramethylsilane (TMS).

4.2.2 Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small

amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent

pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

4.2.3 Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization

(ESI).

Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions

against their mass-to-charge (m/z) ratio. For high-resolution mass spectrometry (HRMS), the

exact mass of the molecular ion is determined to confirm the elemental composition.

Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and study the

fragmentation pattern to gain further structural information.

Biological Significance
While specific biological activities for 1-(4-Amino-3-nitrophenyl)ethanone are not extensively

documented, the broader class of aminoacetophenone derivatives has been investigated for

various pharmacological properties. For instance, derivatives of 4-aminoacetophenone have

been explored for their potential as anticancer and antimicrobial agents[4][5]. The presence of

the nitro group in the target molecule could also modulate its biological activity, making it a

compound of interest for further investigation in drug discovery programs.
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Conclusion
This technical guide has provided a detailed overview of the structural analysis and

characterization of 1-(4-Amino-3-nitrophenyl)ethanone. While direct experimental

spectroscopic data remains scarce in public literature, this document offers a robust framework

for its synthesis and characterization based on established chemical principles and data from

analogous structures. The provided protocols and predictive data serve as a valuable starting

point for researchers working with this compound, facilitating its synthesis, purification, and

structural confirmation, and enabling its further application in the development of novel

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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